苯胺,4-甲基-N-亚磺酰基-

描述

Synthesis Analysis

The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, which are closely related to "Benzenamine, 4-methyl-N-sulfinyl-", has been achieved through anodic oxidation of 2-aminodiphenylamine in the presence of sulfinic acids. This method avoids the use of toxic reagents and yields high-purity products . Additionally, the synthesis of a novel cyclic sulfilimine derivative demonstrates the versatility of sulfinyl compounds in forming ring structures and engaging in further chemical transformations .

Molecular Structure Analysis

The crystal structure of 4-(4-aminophenylsulfonyl)benzenamine, a compound structurally similar to "Benzenamine, 4-methyl-N-sulfinyl-", has been elucidated using single-crystal X-ray diffraction. This analysis revealed that the molecules are linked into polymers through various hydrogen bonds, and the sulfonyl group bridges two aniline groups . Furthermore, the configuration and conformation of N-sulfinyl-benzenamine derivatives have been studied, showing that the presence of ortho substituents can affect the planarity of the molecule .

Chemical Reactions Analysis

The reactivity of sulfinyl derivatives has been explored in various contexts. For instance, the cyclic sulfilimine compound undergoes ring contraction and can react with a variety of electrophiles to afford ring-opened adducts . This demonstrates the potential for "Benzenamine, 4-methyl-N-sulfinyl-" to participate in diverse chemical reactions, leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of "Benzenamine, 4-methyl-N-sulfinyl-" and its derivatives can be inferred from related compounds. For example, the Schiff base derivative of benzenamine exhibits intramolecular hydrogen bonding and π-π stacking interactions, which could influence its solubility and stability . Additionally, the chemosensor properties of a benzenamine derivative for silver ions highlight the potential for such compounds to be used in sensing applications due to their selective binding and fluorescence enhancement .

科学研究应用

1. 固态结构分析

- 研究结果: N-亚磺酰基苯胺及其衍生物的 X 射线晶体结构显示分子平面度因取代基效应而变化。N-亚磺酰基苯胺 (OSN–C6H5) 具有平面结构,OSN–R 基团具有顺式构型,而邻位取代基的存在会导致偏离平面度 (Romano, Védova, & Boese, 1999).

2. 化合物形成中的晶体结构

- 研究结果: 4-(4-氨基苯磺酰基)苯胺的晶体结构表明通过 N-H••O、N-H••N 和 C-H••O 氢键形成聚合物。该结构特征是磺酰基桥接的苯胺基团和某些原子的扭曲平面几何 (Dileep, Mallesha, & Sridhar, 2013).

3. 取代基对构象的影响

- 研究结果: 邻位二取代的 N-亚磺酰基苯胺保持顺式构型,但显示 NSO 基团从分子平面中移除。这是由于乙基和异丙基取代基影响平面度,并且拉曼光谱表明 NSO 发色团中的 π→π* 跃迁 (Romano & Védova, 1999).

4. 在环化和加成反应中的应用

- 研究结果: 4-亚磺酰基或 4-磺酰基丙二烯羧酸酯发生不同的亲电反应,例如 5-内-触发环化和 3,2-加成,受硫原子上的取代基影响。这展示了创建多种化合物的潜力 (Ivanov, Parushev, & Christov, 2014).

5. 在洗涤剂分析中的作用

- 研究结果: 苯胺,4-甲基-,盐酸盐可用于检测洗涤剂粉末中的表面活性剂含量和去污能力。该方法可以评估十二烷基苯磺酸钠含量,表明表面活性剂含量与清洁效果之间存在相关性 (Guo, 2011).

6. 在电化学合成中的用途

- 研究结果: 1-N-苯基-4-(磺酰基)苯-1,2-二胺衍生物的电化学合成涉及 2-氨基联苯胺的阳极氧化,证明了一种温和且区域选择性的磺酰基化苄胺的方案 (Sharafi-kolkeshvandi, Nematollahi, Nikpour, & Salahifar, 2016).

作用机制

Target of Action

It’s known that reactions at the benzylic position are very important for synthesis problems .

Mode of Action

The mode of action of 1-methyl-4-(sulfinylamino)benzene involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . In a free radical reaction, for instance, a hydrogen atom at the benzylic position is removed, resulting in a smaller energy gain and thus requiring less energy .

Biochemical Pathways

The compound is likely to influence pathways involving aromatic compounds, given its structure and the reactions it undergoes .

Result of Action

The compound’s reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation, are likely to result in significant changes at the molecular level .

Action Environment

The action of 1-methyl-4-(sulfinylamino)benzene can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other substances, such as halogens

属性

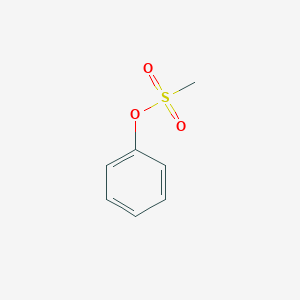

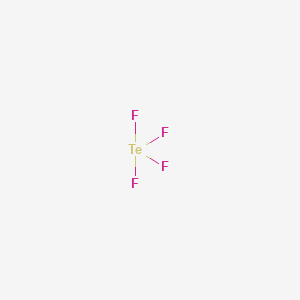

IUPAC Name |

1-methyl-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-6-2-4-7(5-3-6)8-10-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHMRBYLBVCGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

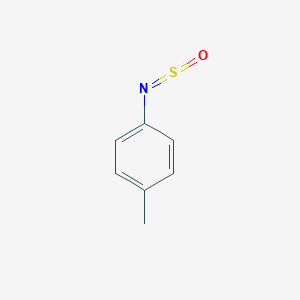

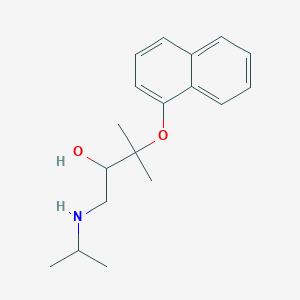

CC1=CC=C(C=C1)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166332 | |

| Record name | Benzenamine, 4-methyl-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4-methyl-N-sulfinyl- | |

CAS RN |

15795-42-3 | |

| Record name | Benzenamine, 4-methyl-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015795423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Sulfinyl-p-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methyl-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does N-Sulfinyl-p-toluidine react with formic acid?

A: N-Sulfinyl-p-toluidine reacts with formic acid in a process that follows second-order kinetics, meaning the reaction rate depends on the concentrations of both N-Sulfinyl-p-toluidine and formic acid. [] The activation energy for this reaction has been determined to be 15.1 kcal/mol. [] While the exact mechanism is still under investigation, NMR spectral data suggests a potential pathway for the reaction. []

Q2: Does N-Sulfinyl-p-toluidine participate in cycloaddition reactions?

A: While the provided research doesn't directly investigate N-Sulfinyl-p-toluidine in cycloaddition reactions, it explores the reactivity of the closely related compound N-sulfinylmethanesulfonamide with ketenimines. [] This reaction forms unstable [2+2] cycloadducts that readily hydrolyze into N,N’-disubstituted amidine derivatives. [] Interestingly, under high temperatures, N-sulfinylmethanesulfonamide can undergo an exchange reaction with diphenylketen-N-p-tolylimine, yielding N-Sulfinyl-p-toluidine as a product. [] This suggests potential for N-Sulfinyl-p-toluidine to participate in similar reactions under specific conditions, but further research is needed to confirm this.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)